molecular formula C11H12O3 B3055036 Methyl 2-(prop-2-en-1-yloxy)benzoate CAS No. 6282-42-4

Methyl 2-(prop-2-en-1-yloxy)benzoate

Cat. No.: B3055036
CAS No.: 6282-42-4
M. Wt: 192.21 g/mol
InChI Key: SYESKJGWJSTNGI-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-en-1-yloxy)benzoate: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by its IUPAC name, methyl 2-(allyloxy)benzoate . This compound is typically used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 2-(prop-2-en-1-yloxy)benzoate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(prop-2-en-1-yloxy)benzoate” is not available, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions for research on “Methyl 2-(prop-2-en-1-yloxy)benzoate” could involve further exploration of its synthesis, reactivity, and potential applications. As it is a specialty product for proteomics research applications , it may have potential uses in biochemical and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(prop-2-en-1-yloxy)benzoate can be synthesized through the reaction of methyl salicylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(prop-2-en-1-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-en-1-yloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with proteins to modulate their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(prop-2-en-1-yloxy)benzoate is unique due to its specific allyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

methyl 2-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESKJGWJSTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278317
Record name methyl 2-(prop-2-en-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-42-4
Record name NSC7008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(prop-2-en-1-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of allyl bromide (152.4 g, 1.27 mol), methyl salicylate (162.44 g, 1.06 mol), and potassium carbonate (219.75 g, 1.59 mol) in THF (600 ml) and DMF (600 ml) was heated to reflux for 6 hr. The mixure was poured into water (3 L) and extracted with ethyl acetate three times. The ethyl acetate extracts were combined and washed with water and dried with brine. The ethyl acetate extracts were concentrated in vacuo to a yellow oil that was vacuum distilled to a clear oil (163.45 g, 80%).
Quantity
152.4 g
Type
reactant
Reaction Step One
Quantity
162.44 g
Type
reactant
Reaction Step One
Quantity
219.75 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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